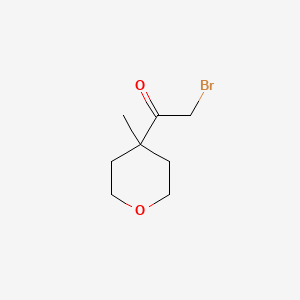

2-bromo-1-(4-methyloxan-4-yl)ethanone

Description

Significance of α-Haloketones as Synthetic Intermediates in Modern Organic Synthesis

α-Haloketones are a class of organic compounds that feature a halogen atom positioned on the carbon atom adjacent to a carbonyl group. This arrangement of functional groups imparts a unique reactivity profile, making them exceptionally versatile intermediates in a wide array of chemical transformations. researchgate.netnih.gov The presence of two adjacent electrophilic sites—the α-carbon and the carbonyl carbon—allows for a diverse range of reactions with various nucleophiles. researchgate.net

These compounds are instrumental in the synthesis of numerous biologically active molecules, including pharmaceuticals and natural products. nih.gov Their utility extends to the formation of various heterocyclic systems, such as thiazoles, pyrroles, and furans, which are common scaffolds in medicinal chemistry. nih.govrsc.org

The introduction of a halogen atom at the α-position of a ketone is a fundamental transformation in organic chemistry with a rich history. Early methods, dating back to the 19th century, often involved the direct reaction of a ketone with an elemental halogen, such as bromine (Br₂) or chlorine (Cl₂), under acidic or basic conditions. jingyepharma.com These reactions proceed through the formation of an enol or enolate intermediate, which then acts as a nucleophile to attack the halogen. chemicalbook.comresearchgate.net

Over the years, significant advancements have been made to develop milder, more selective, and environmentally benign halogenating agents. The use of reagents like N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has provided more controlled methods for α-halogenation. nih.gov More recent developments focus on "green chemistry" approaches, utilizing ionic liquids and other sustainable reaction media to minimize the environmental impact of these transformations. chemicalbook.com

Table 1: Evolution of Selected α-Halogenation Reagents

| Reagent | Description | Advantages |

|---|---|---|

| Elemental Halogens (Br₂, Cl₂) | Traditional halogenating agents. | Readily available and inexpensive. |

| N-Halosuccinimides (NBS, NCS) | Crystalline solids that are easier to handle than elemental halogens. | Provides a low, constant concentration of halogen, leading to higher selectivity. |

| Cupric Halides (CuBr₂, CuCl₂) | Can effect halogenation under milder conditions. | Useful for specific substrates and can offer different selectivity. |

The utility of α-bromoketones has expanded significantly since their initial discovery. Initially valued for their role in the Favorskii rearrangement to produce carboxylic acid derivatives, their application has grown to encompass a vast range of synthetic methodologies. They are key precursors in the Hantzsch thiazole (B1198619) synthesis and the Hantzsch pyrrole (B145914) synthesis, which are classic methods for constructing these important heterocyclic rings. nih.govrsc.org

In contemporary organic synthesis, α-bromoketones are employed in a variety of coupling reactions, cycloadditions, and as precursors to reactive intermediates like oxyallyl cations. swadevchemicals.com Their ability to react with a diverse set of nucleophiles, including amines, thiols, and carbanions, makes them indispensable tools for the modern organic chemist. rsc.org

Role of Substituted Cyclic Ethers (Oxanes) in Molecular Design and Reactivity

Cyclic ethers, particularly substituted oxanes (tetrahydropyrans), are prevalent structural motifs in a multitude of natural products and biologically active compounds. The oxane ring is not merely a passive scaffold but actively influences the conformation and reactivity of the molecule through stereoelectronic effects.

The presence of the oxygen atom within the six-membered ring introduces significant stereoelectronic effects that dictate the preferred conformation and reactivity of the oxane system. The anomeric effect, which describes the tendency of an electronegative substituent at the anomeric carbon (C2) to adopt an axial orientation, is a well-known example of such an effect. nist.gov While not directly applicable to the 4-substituted system in 2-bromo-1-(4-methyloxan-4-yl)ethanone, other hyperconjugative interactions play a crucial role.

The introduction of an alkyl substituent, such as the methyl group at the 4-position in the target molecule, has a profound impact on the conformational dynamics of the oxane ring. In a cyclohexane (B81311) system, a methyl group generally prefers an equatorial position to minimize steric interactions. This preference also holds true for the oxane ring, influencing the equilibrium between different chair and boat conformations.

This conformational bias can, in turn, affect the reactivity of appended functional groups. The spatial orientation of the acetyl bromide moiety in this compound will be dictated by the conformational preference of the 4-methyl group, which can influence its accessibility to reagents and its reactivity in subsequent transformations. The Thorpe-Ingold effect, or gem-dialkyl effect, describes how geminal substitution can alter bond angles and favor cyclization reactions, a principle that can be influenced by the rigidity of the ring system.

Structural Features and Chemical Relevance of this compound

The chemical structure of this compound combines the high reactivity of an α-bromoketone with the conformational and stereoelectronic influences of a 4-methyl-substituted oxane ring. The α-bromoacetyl group provides a potent electrophilic site, making the molecule susceptible to nucleophilic attack at the α-carbon. This feature is the basis for its potential as a building block in the synthesis of more complex molecules.

Given the lack of specific literature on this compound, its chemical relevance is inferred from the well-established chemistry of its constituent parts. It is anticipated to be a valuable intermediate for the synthesis of a variety of organic compounds, particularly those incorporating a substituted oxane ring, a common feature in many natural products and bioactive molecules. The combination of a reactive handle (the α-bromoketone) and a structurally significant heterocyclic core makes it a promising target for synthetic exploration.

Bifunctional Nature: Electrophilic Sites and Potential for Diverse Reactivity

The chemical structure of this compound is characterized by two key electrophilic sites, which are central to its reactivity. The carbonyl carbon of the ketone is susceptible to nucleophilic attack, a fundamental reaction in organic chemistry. Additionally, the carbon atom bearing the bromine atom (the α-carbon) is highly reactive towards nucleophiles in substitution reactions, a consequence of the electron-withdrawing nature of the adjacent carbonyl group and the ability of bromide to act as a good leaving group. vulcanchem.com

This dual reactivity allows for a diverse range of transformations. For instance, the α-bromo position is highly reactive in nucleophilic substitution reactions. vulcanchem.com This reactivity is a cornerstone for the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of the bromine atom at the α-carbon significantly enhances the compound's utility as a synthetic intermediate.

The table below summarizes the key reactive sites and potential transformations:

| Reactive Site | Type of Reactivity | Potential Transformations |

| Carbonyl Carbon | Electrophilic | Nucleophilic addition, Wittig reaction, etc. |

| α-Carbon | Electrophilic | Nucleophilic substitution (SN2) |

Strategic Importance in Retrosynthetic Planning

Retrosynthetic analysis is a powerful technique in organic synthesis for planning the synthesis of complex molecules by mentally breaking them down into simpler, commercially available starting materials. ias.ac.inscitepress.orgamazonaws.com In this context, this compound and similar α-bromoketones are valuable synthons. The disconnection of a target molecule often leads back to an α-haloketone intermediate, which can then be synthesized from a corresponding ketone. amazonaws.com

The strategic importance of this compound lies in its ability to introduce a two-carbon unit with a reactive handle (the bromine atom) that can be further elaborated. For example, in the synthesis of heterocyclic compounds like thiazoles, an α-bromoketone is a key building block that reacts with a thioamide. researchgate.net While this is an example with a different aromatic ketone, the principle of reactivity applies.

Scope and Objectives of Academic Research Focused on this compound

Academic research on α-bromoketones, as a class, is extensive and focuses on several key areas. The development of novel synthetic methodologies for their preparation is a continuous effort. For instance, the bromination of the corresponding ketone is a common method. jingyepharma.com Research also explores the diverse reactivity of these compounds in the synthesis of various organic molecules, including biologically active compounds and pharmaceuticals. jingyepharma.comguidechem.com

The objectives of such research often include:

The development of efficient and selective methods for the synthesis of α-bromoketones.

The exploration of their reactivity with a wide range of nucleophiles to generate molecular diversity.

Their application as key intermediates in the total synthesis of natural products and pharmaceutical agents. nih.gov

While specific research on this compound is not prominent in the available literature, the principles derived from studies on analogous compounds provide a strong foundation for understanding its potential utility in synthetic organic chemistry. The unique 4-methyl-substituted tetrahydropyran (B127337) moiety could impart specific stereochemical and solubility properties to its derivatives, making it a potentially interesting building block for further investigation.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(4-methyloxan-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO2/c1-8(7(10)6-9)2-4-11-5-3-8/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSBVNMMZKMOND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCC1)C(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523412-39-6 | |

| Record name | 2-bromo-1-(4-methyloxan-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 1 4 Methyloxan 4 Yl Ethanone

Direct α-Bromination Strategies for Ketones Precursors

The direct α-halogenation of a ketone precursor is the most common and straightforward route to obtaining α-haloketones. nih.gov This transformation typically proceeds via an enol or enolate intermediate. For the synthesis of 2-bromo-1-(4-methyloxan-4-yl)ethanone, the precursor 1-(4-methyloxan-4-yl)ethanone would be subjected to electrophilic bromination. Under acidic conditions, the reaction involves the formation of a nucleophilic enol, which then attacks an electrophilic bromine source. missouri.edumasterorganicchemistry.com The rate-determining step in this process is often the formation of the enol, with the reaction rate being independent of the halogen concentration. missouri.edulibretexts.org

Regioselective Bromination Techniques (e.g., NBS, Br₂, Oxone/Bromide)

Regioselectivity is a critical consideration in the α-bromination of ketones. The choice of brominating agent and reaction conditions can direct the site of functionalization.

N-Bromosuccinimide (NBS) *: NBS is a widely used and superior alternative to molecular bromine (Br₂) for α-bromination, as it is a solid, easier to handle, and avoids the production of corrosive HBr gas as a direct byproduct. ingentaconnect.comnih.gov Solvent-free conditions using NBS have been shown to be highly effective for the exclusive α-bromination of ketones. researchgate.net The reaction can be catalyzed by acids like p-toluenesulfonic acid (p-TSA) to increase the reaction rate. researchgate.netscirp.org For instance, the α-bromination of various aralkyl ketones with NBS in the presence of catalysts like Montmorillonite K-10 clay or acidic aluminum oxide has been achieved with high yields and regioselectivity. nih.govtandfonline.com

Molecular Bromine (Br₂) : The most traditional method for α-bromination involves the use of molecular bromine (Br₂) in the presence of an acid catalyst, such as acetic acid or HBr. nih.govmasterorganicchemistry.com The acid catalyzes the formation of the enol tautomer, which is the active nucleophile that attacks the bromine molecule. masterorganicchemistry.com While effective, this method has drawbacks, including the handling of hazardous liquid bromine and the generation of HBr, which can lead to side reactions or product decomposition. nih.govnih.gov

Oxone/Bromide Systems : A combination of Oxone (potassium peroxymonosulfate) and a bromide salt, such as ammonium (B1175870) bromide (NH₄Br) or potassium bromide (KBr), provides an in-situ source of electrophilic bromine. nih.govresearchgate.net This system is considered a greener alternative, as it uses stable, non-volatile salts and an environmentally benign oxidant. The reaction of α,β-unsaturated carbonyl compounds with Oxone and hydrobromic acid in dichloromethane (B109758) has been shown to produce α-bromo-α,β-unsaturated carbonyl compounds in good yields. researchgate.net

| Brominating Agent/System | Typical Catalyst | Solvent | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | p-TSA, Montmorillonite K-10, Al₂O₃ | Methanol, Acetonitrile, or Solvent-free | High regioselectivity, easier handling, no direct HBr byproduct | More expensive than Br₂, generates succinimide (B58015) waste | ingentaconnect.comnih.govtandfonline.com |

| Molecular Bromine (Br₂) | HBr, Acetic Acid (AcOH) | Acetic Acid, Dioxane, Chloroform | Inexpensive and readily available | Hazardous to handle, generates corrosive HBr, potential for over-bromination | nih.govmasterorganicchemistry.com |

| Oxone/NH₄Br | None required | Dichloromethane/Water | Greener alternative, uses stable salts, in-situ generation of bromine | Requires biphasic system, may be less reactive for some substrates | nih.govresearchgate.net |

Catalytic Approaches in α-Halogenation

The use of catalysts can significantly improve the efficiency, selectivity, and environmental footprint of α-halogenation reactions. Both acid and base catalysis are employed, although for achieving mono-halogenation, acidic conditions are generally preferred to prevent polyhalogenation that can occur under basic conditions due to the increased acidity of the remaining α-protons. missouri.edujove.com

Brønsted and Lewis Acids : Simple acids like p-toluenesulfonic acid (p-TSA) are effective catalysts for promoting enol formation and subsequent bromination with NBS. scirp.orgresearchgate.net Lewis acids such as Cu(OTf)₂ have also been utilized to catalyze the α-halogenation of ketones with reagents like NBS. nih.gov

Solid Acid Catalysts : Heterogeneous catalysts offer advantages in terms of easy separation and reusability. Montmorillonite K-10 clay and acidic aluminum oxide have proven to be efficient and reusable catalysts for the regioselective α-bromination of aralkyl ketones with NBS, providing good yields and short reaction times. nih.govtandfonline.com Silica gel has also been reported as an effective promoter for the bromination of aryl ketones with NBS. nih.gov

Microwave-Assisted and Ultrasonic-Promoted Synthetic Pathways

Modern energy sources can dramatically accelerate reaction rates and improve yields in organic synthesis.

Microwave Irradiation : Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient α-bromination of ketones. ingentaconnect.com Reactions that might take hours using conventional heating can often be completed in minutes under microwave irradiation. researchgate.net An environmentally friendly protocol for the α-bromination of aralkyl ketones with NBS has been developed under solvent-free and catalyst-free conditions using microwave heating. ingentaconnect.com This method offers significant advantages, including very short reaction times, simple work-up procedures, and excellent product yields. ingentaconnect.com The mechanism is proposed to involve the microwave-induced homolytic cleavage of the N-Br bond in NBS, generating a bromine radical that attacks the α-carbon. ingentaconnect.com

Ultrasonic Promotion : Sonication provides an alternative method for promoting chemical reactions through acoustic cavitation. An efficient and environmentally benign protocol for the synthesis of α-bromoacetophenones from acetophenones and NBS has been developed using ultrasound waves in an aqueous medium. asianpubs.org This method allows for the rapid synthesis of the desired products in good to excellent yields within 15-20 minutes at room temperature. asianpubs.orgmdpi.com The reaction does not proceed without sonication under the same conditions, highlighting the crucial role of ultrasonic irradiation in promoting the transformation. mdpi.com

| Energy Source | Typical Conditions | Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave Irradiation | Solvent-free, catalyst-free or p-TSA catalyst | Minutes (e.g., <30 min) | Rapid heating, high efficiency, enhanced reaction rates, environmentally friendly | ingentaconnect.comresearchgate.net |

| Ultrasonic Irradiation | Aqueous medium, room temperature | Minutes (e.g., 15-20 min) | Energy efficient, mild conditions, improved yields, simple procedure | asianpubs.orgmdpi.com |

Synthesis of the 1-(4-methyloxan-4-yl)ethanone Skeleton

The synthesis of the ketone precursor, 1-(4-methyloxan-4-yl)ethanone, requires the initial construction of the 4-methyloxane (B1329398) core, also known as the 4-methyltetrahydropyran ring.

Construction of the 4-Methyloxane Ring System

Tetrahydropyrans (THPs) are common structural motifs in many natural products and pharmaceuticals. Their synthesis is a well-established area of organic chemistry, with cyclization reactions being a primary strategy. numberanalytics.com

Ring-closure reactions are fundamental for forming cyclic structures like the oxane ring. numberanalytics.com The ease of cyclization is influenced by factors such as ring strain and the nature of the reacting functional groups, with five- and six-membered rings generally being the most favorable to form. rsc.org

A prominent method for synthesizing substituted tetrahydropyrans is the Prins cyclization . This reaction involves the acid-catalyzed electrophilic addition of an aldehyde to a homoallylic alcohol. nih.gov The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene nucleophile to form the six-membered ring. The stereoselectivity of the reaction can often be controlled by using a chair-like transition state model. The synthesis of polysubstituted tetrahydropyrans with multiple contiguous stereocenters can be achieved in a single step using this methodology. nih.gov To construct the specific 4-methyloxane skeleton, a suitably substituted homoallylic alcohol would be reacted with an aldehyde under Lewis or Brønsted acid catalysis to induce the cyclization event.

Other cyclization strategies include radical, ionic, and pericyclic reactions, which provide versatile pathways to complex ring systems from linear precursors. numberanalytics.comnumberanalytics.com For example, intramolecular Williamson ether synthesis, where an alkoxide displaces a leaving group on the same molecule, is a classic method for forming cyclic ethers, although it is more commonly used for smaller rings.

Strategies for Introducing the Quaternary Methyl Group at C-4 of the Oxane Ring

The construction of the all-carbon quaternary center at the C-4 position of the oxane (tetrahydropyran) ring is a significant synthetic challenge. Key strategies often involve either the formation of the ring from an acyclic precursor already containing the quaternary center or the introduction of a methyl group to a pre-formed cyclic intermediate.

One prominent approach is the intramolecular cyclization of a carefully designed acyclic precursor. For instance, an acid-mediated hydroalkoxylation of a silylated alkenol can lead to the formation of a polysubstituted tetrahydropyran (B127337) with a quaternary center adjacent to the oxygen atom. mdpi.com The stereoselectivity of this process is often high, with the formation of a single diastereoisomer being favored to avoid unfavorable 1,3-diaxial interactions in the transition state. mdpi.com

Another powerful method involves a tandem Knoevenagel condensation/intramolecular Michael addition sequence. researchgate.netacs.orgacs.org This one-pot, multi-component reaction can assemble highly substituted tetrahydropyran-4-ones from simpler starting materials like β-ketoesters and aldehydes. researchgate.netacs.orgacs.org The diastereoselectivity can be controlled by the choice of Lewis acid and reaction temperature. researchgate.net This approach builds the heterocyclic core while simultaneously establishing the crucial C-4 substitution pattern.

Aldol reactions followed by cyclization represent a classic yet effective strategy. By reacting β-ketoesters with aldehydes, intermediates can be generated that, upon further reaction and intramolecular cyclization, yield highly substituted tetrahydropyran-4-ones with excellent diastereoselectivity. acs.orgacs.org

Table 1: Comparison of Methodologies for Tetrahydropyran Ring Synthesis with a Quaternary Center

| Methodology | Key Features | Stereoselectivity | Starting Materials | Ref. |

|---|---|---|---|---|

| Intramolecular Hydroalkoxylation | Acid-mediated cyclization; forms quaternary center adjacent to oxygen. | High, often a single diastereoisomer is formed. | Silylated alkenols | mdpi.com |

| Tandem Knoevenagel/Michael Reaction | One-pot, multi-component reaction; Lewis acid-mediated. | Dependant on Lewis acid and temperature. | β-ketoesters, Aldehydes | researchgate.net |

| Aldol Reaction/Cyclization | Convergent synthesis; produces highly substituted products. | Excellent, often a single diastereomer is formed. | β-ketoesters, Aldehydes | acs.orgacs.org |

| Prins-Ritter Reaction | Iodine/AcCl-catalyzed; synthesizes 4-amido tetrahydropyrans. | Good diastereoselectivity. | Homoallylic alcohols, Nitriles | researchgate.net |

Functional Group Interconversions Leading to the Ketone Moiety

Once the 4-methyl-4-substituted oxane ring is established, subsequent reactions are required to introduce the 2-bromoethanone side chain. This typically involves a two-step process: the formation of the ketone and the subsequent α-bromination. wikipedia.org

Formation of the Ketone: A common and efficient route to the ketone involves the oxidation of a corresponding secondary alcohol. If the precursor is 1-(4-methyloxan-4-yl)ethan-1-ol, a variety of oxidation protocols can be employed. Green chemistry principles favor methods that use environmentally benign oxidants. For example, oxidation using hydrogen peroxide (H₂O₂) with a heterogeneous catalyst like nanocrystalline titanium (IV) oxide (TiO₂) offers a clean and reusable system. tandfonline.comtandfonline.com This approach avoids stoichiometric amounts of hazardous heavy metal oxidants like chromium compounds. tandfonline.comtandfonline.com Another sustainable method involves the use of gaseous nitrogen dioxide, where the byproducts can be converted to nitric acid, minimizing waste. nih.gov

α-Bromination of the Ketone: The halogenation of the α-position of the ketone is a critical step. wikipedia.org While molecular bromine can be used, it presents handling hazards and can lead to side reactions, including the formation of corrosive HBr gas. researchgate.net A widely used and more manageable alternative is N-bromosuccinimide (NBS). nih.govrsc.orgrsc.orgnih.gov The regioselectivity of this reaction is high for the α-position due to the formation of an enol or enolate intermediate. wikipedia.org To enhance reaction rates and yields, catalysts such as ammonium acetate (B1210297) or acidic alumina (B75360) can be employed. nih.govrsc.org

The reaction conditions can be tuned to ensure monobromination and prevent the formation of di-brominated byproducts. In acidic solutions, the first halogenation is typically faster than subsequent ones, allowing for selective monohalogenation. wikipedia.org

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free and Aqueous Medium Reactions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Significant progress has been made in performing the key transformations in aqueous media or under solvent-free conditions.

For the α-bromination step, an effective method utilizes an aqueous hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system. researchgate.netrsc.orgrsc.org This reaction can be performed "on water" at room temperature, often without the need for an organic solvent or a catalyst, yielding the desired α-bromoketone with high selectivity. researchgate.netrsc.orgrsc.org The only byproduct from the oxidant is water, making this an exceptionally clean process. iau.ir

Solvent-free bromination is another viable green alternative. Reactions using NBS can be carried out under neat conditions, sometimes facilitated by grinding the reagents together, which can significantly reduce reaction times and simplify purification. nih.govresearchgate.net Similarly, light-induced solvent-free reactions have been developed, offering an eco-friendly method that avoids volatile organic solvents and other additives. dongguk.eduresearchgate.net

For the ketone formation step, oxidation of the precursor alcohol can be achieved under solvent-free microwave-assisted conditions using a heterogeneous catalyst, which combines energy efficiency with the elimination of solvent waste. nih.gov

Table 2: Green Bromination Methods for Ketones

| Method | Reagents | Solvent | Key Advantages | Ref. |

|---|---|---|---|---|

| Aqueous Oxidative Bromination | H₂O₂ / HBr | Water | No organic solvent, water is the only byproduct, mild conditions. | researchgate.netrsc.orgrsc.org |

| Solvent-Free Bromination | N-Bromosuccinimide (NBS) / p-TSA | None (neat/grinding) | Eliminates solvent waste, simple work-up, rapid reaction. | nih.govresearchgate.net |

| Solvent-Free Photochemical | Substrate only | None (neat/solid-state) | No additives (acid, base, catalyst), high atom economy. | dongguk.eduresearchgate.net |

| Catalytic Solvent-Free | H₂O₂ / HBr / LiCl | None | Mild, organic waste-free. | iau.ir |

Use of Sustainable and Recyclable Reagents

The choice of reagents is paramount in green synthesis. Utilizing catalytic systems over stoichiometric ones and employing recyclable materials can dramatically reduce waste and environmental impact.

In the oxidation of the secondary alcohol to the ketone, heterogeneous catalysts like nanocrystalline TiO₂ or cobalt composites immobilized on polymer supports are highly advantageous. tandfonline.comtandfonline.comnih.gov These catalysts can be easily recovered from the reaction mixture by filtration and reused multiple times with consistent activity, making the process more economical and sustainable. tandfonline.comtandfonline.comnih.gov The use of molecular oxygen from the air as the terminal oxidant, often in conjunction with a photocatalyst, represents another green approach. rsc.org

For the bromination step, polymer-supported reagents offer a practical method for clean and efficient synthesis. cam.ac.uk For example, polymer-supported pyridinium (B92312) bromide perbromide can be used as the brominating agent, and other polymer-supported reagents can be used to sequester unreacted starting materials or byproducts, simplifying purification to a simple filtration step. Reusable solid acid catalysts, such as Montmorillonite K-10 clay, can also be used to promote bromination with NBS, offering the benefits of easy separation and catalyst recycling. tandfonline.com

Mechanistic Investigations of Reactions Involving 2 Bromo 1 4 Methyloxan 4 Yl Ethanone

Nucleophilic Substitution Reactions at the α-Bromo Carbon

The primary reaction site for nucleophilic attack on 2-bromo-1-(4-methyloxan-4-yl)ethanone is the carbon atom bonded to the bromine, known as the α-bromo carbon. The high electronegativity of the adjacent carbonyl group and the bromine atom renders this carbon electrophilic and susceptible to reaction with nucleophiles.

Nucleophilic substitution reactions at a secondary α-bromo carbon, such as in the title compound, can theoretically proceed via either a unimolecular (SN1) or a bimolecular (SN2) pathway. The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the stability of potential intermediates.

The SN2 pathway is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This pathway is generally favored by strong, unhindered nucleophiles and polar aprotic solvents. For this compound, an SN2 reaction would proceed with inversion of stereochemistry at the α-carbon, should it be a chiral center.

The SN1 pathway , in contrast, is a stepwise mechanism involving the formation of a carbocation intermediate after the departure of the leaving group, followed by nucleophilic attack. This pathway is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation and the leaving group, and substrates that can form a stable carbocation. The α-keto carbocation that would be formed from this compound is destabilized by the electron-withdrawing nature of the adjacent carbonyl group, making the SN1 pathway less likely under most conditions.

Table 1: Predicted Factors Influencing the Nucleophilic Substitution Pathway of this compound

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF) |

| Substrate | Formation of a stable carbocation | Sterically unhindered α-carbon |

| Leaving Group | Good leaving group (e.g., Br⁻) | Good leaving group (e.g., Br⁻) |

Neighboring group participation (NGP), also known as anchimeric assistance, is a phenomenon where a nearby functional group within the same molecule acts as an internal nucleophile, influencing the rate and stereochemistry of a substitution reaction. In the case of this compound, the oxygen atom of the ketone carbonyl group could potentially participate.

This participation would involve the carbonyl oxygen attacking the α-bromo carbon to form a cyclic oxonium ion intermediate. Subsequent attack by an external nucleophile would then occur at the former α-carbon, leading to the final product. A key indicator of NGP is the retention of stereochemistry at the reaction center. While theoretically possible, the extent of carbonyl participation in α-bromo ketones is a subject of detailed mechanistic studies and is influenced by the specific geometry of the substrate and the reaction conditions.

Carbonyl Group Reactivity and Transformations

The carbonyl group of this compound is another key site of reactivity, primarily through the formation of enolates.

The presence of a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) allows for the formation of an enolate ion in the presence of a base. For this compound, deprotonation can occur at the carbon bearing the bromine atom.

The formation of an enolate from an α-bromo ketone can lead to either the (Z)- or (E)-enolate. The stereochemical outcome is influenced by factors such as the base used, the solvent, and the presence of additives. For instance, the use of bulky bases often favors the formation of the less sterically hindered enolate. The geometry of the resulting enolate can have a significant impact on the stereochemistry of subsequent reactions.

Enolates are powerful nucleophiles and can react with a variety of electrophiles, including alkyl and acyl halides.

Alkylation: The reaction of the enolate of this compound with an alkyl halide would result in the formation of a new carbon-carbon bond at the α-position. This reaction typically proceeds via an SN2 mechanism. The choice of the alkylating agent is crucial, with primary and methyl halides being the most effective to avoid competing elimination reactions.

Acylation: Similarly, the enolate can be acylated by reacting it with an acyl halide or anhydride. This reaction leads to the formation of a β-dicarbonyl compound. The regioselectivity of acylation (O-acylation vs. C-acylation) can be controlled by the reaction conditions. Hard electrophiles tend to favor reaction at the oxygen atom (O-acylation), while soft electrophiles favor reaction at the carbon atom (C-acylation).

Table 2: Potential Electrophiles for Reaction with the Enolate of this compound

| Reaction Type | Electrophile Example | Product Type |

| Alkylation | Methyl iodide (CH₃I) | α-Methylated ketone |

| Alkylation | Benzyl bromide (BnBr) | α-Benzylated ketone |

| Acylation | Acetyl chloride (CH₃COCl) | β-Diketone |

| Acylation | Benzoyl chloride (PhCOCl) | β-Diketone |

Reductions and Oxidations of the Carbonyl Functionality

The carbonyl group in α-halo ketones is susceptible to both reduction and oxidation, although the latter is less common for ketones.

Reductions: The carbonyl group of this compound can be reduced to a secondary alcohol, forming 2-bromo-1-(4-methyloxan-4-yl)ethanol. This transformation is typically achieved using hydride reagents. The choice of reducing agent is crucial to avoid competing reactions, such as the reduction of the carbon-bromine bond or rearrangement reactions.

Commonly used reducing agents for ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for the selective reduction of ketones in the presence of other functional groups. The reaction mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon.

A plausible reaction scheme is as follows:

The hydride reagent delivers a hydride ion (H⁻) to the carbonyl carbon of this compound.

This attack forms a tetrahedral alkoxide intermediate.

A subsequent workup step with a protic solvent (e.g., water or ethanol) protonates the alkoxide to yield the corresponding alcohol.

The stereochemical outcome of such a reduction can be influenced by the steric hindrance imposed by the adjacent 4-methyloxan-4-yl group.

Oxidations: Ketones are generally resistant to oxidation under mild conditions. Strong oxidizing agents and harsh reaction conditions would be required to cleave the carbon-carbon bonds adjacent to the carbonyl group. Such reactions are typically not synthetically useful and could lead to the degradation of the oxane ring or other unwanted side reactions. Therefore, the oxidation of the carbonyl functionality in this compound is not a commonly explored transformation.

Rearrangement Reactions of the this compound Scaffold

α-Halo ketones are well-known to undergo a variety of rearrangement reactions, with the Favorskii rearrangement being the most prominent.

The Favorskii rearrangement is a base-induced rearrangement of α-halo ketones to form carboxylic acid derivatives, typically esters or amides. wikipedia.orgddugu.ac.in For cyclic α-halo ketones, this rearrangement often results in ring contraction. wikipedia.org In the case of this compound, which is an acyclic α-halo ketone, the rearrangement would lead to a branched carboxylic acid derivative.

The most widely accepted mechanism for the Favorskii rearrangement involves the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgorganic-chemistry.org The key steps are:

A base (e.g., an alkoxide) abstracts an acidic α'-proton (a proton on the carbon of the oxane ring adjacent to the carbonyl group) to form an enolate.

The enolate undergoes intramolecular nucleophilic attack on the carbon bearing the bromine atom, displacing the bromide and forming a strained bicyclic cyclopropanone intermediate.

A nucleophile (e.g., the alkoxide base) attacks the carbonyl carbon of the cyclopropanone.

The resulting tetrahedral intermediate collapses, leading to the cleavage of one of the cyclopropane (B1198618) bonds to form a more stable carbanion.

Protonation of the carbanion by the solvent yields the final rearranged product, which would be an ester if an alkoxide is used as the base.

An alternative mechanism, known as the quasi-Favorskii rearrangement, can occur if there are no α'-protons available for enolization. wikipedia.org This involves direct nucleophilic attack on the carbonyl, followed by a semi-benzilic acid type rearrangement. Given the structure of this compound, which possesses α'-protons on the oxane ring, the cyclopropanone mechanism is more likely.

The scope of the Favorskii rearrangement is broad, and it is a powerful tool for the synthesis of highly branched carboxylic acids and for ring contraction in cyclic systems. ddugu.ac.inorganicreactions.org

While the Favorskii rearrangement is the most common, other skeletal rearrangements can be induced by the α-haloketone motif, often depending on the specific substrate and reaction conditions. These can include:

Wagner-Meerwein-type rearrangements: In the presence of a Lewis acid, the carbonyl group can be activated, and a neighboring group, such as the methyl group on the oxane ring, could potentially migrate.

Ring expansion or contraction of the oxane ring: Under certain conditions, particularly with strong acids or bases, the oxane ring itself might undergo rearrangement, although this is less directly induced by the α-haloketone motif itself and more related to the reactivity of the oxane ring.

Specific studies on such rearrangements for this compound are not available, so these possibilities remain theoretical.

Reactivity of the Oxane Ring in Chemical Transformations

The oxane (tetrahydropyran) ring is a relatively stable six-membered saturated heterocycle. However, its reactivity can be influenced by the presence of adjacent functional groups and the reaction conditions.

The ether linkage in the oxane ring can be cleaved under strongly acidic conditions. nih.gov The mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack by a counter-ion.

Acid-Catalyzed Ring Opening: Treatment with a strong acid like HBr or HI could lead to the opening of the oxane ring. The regioselectivity of the attack would depend on the stability of the resulting carbocation-like transition state. In the case of this compound, the presence of the quaternary carbon at the 4-position might influence the pathway of ring opening.

Base-Catalyzed Ring Opening: Base-catalyzed ring opening of simple ethers is generally difficult and requires very strong bases. For the oxane ring in the target molecule, such a reaction is unlikely under standard conditions.

Functionalization of the oxane ring without ring opening is more plausible, for example, through radical reactions, but this is outside the scope of acid- or base-catalyzed reactions.

Cycloaddition reactions typically involve π-systems. numberanalytics.com The oxane ring in this compound is saturated and therefore does not have the necessary π-electrons to participate directly in common cycloaddition reactions like the Diels-Alder reaction. numberanalytics.com

For the oxane ring to be involved in a cycloaddition, it would first need to be transformed to introduce unsaturation, for instance, through an elimination reaction to form a dihydropyran. Such a derivative could then potentially act as a dienophile or diene in a [4+2] cycloaddition. However, this is a multi-step process and not a direct cycloaddition involving the saturated oxane ring.

Theoretical and Computational Studies of 2 Bromo 1 4 Methyloxan 4 Yl Ethanone

Molecular Geometry and Conformational Analysis

Ab Initio and Density Functional Theory (DFT) Calculations of Preferred Conformations

Computational methods like Ab Initio and Density Functional Theory (DFT) are essential for determining the most stable conformations of a molecule. For 2-bromo-1-(4-methyloxan-4-yl)ethanone, these calculations would primarily focus on two key areas of flexibility: the chair conformation of the oxane ring and the rotational orientation (dihedral angle) of the bromoacetyl group relative to the ring.

The 4-methyloxan-4-yl ring is expected to adopt a chair conformation to minimize angular and torsional strain. The methyl group and the bromoacetyl group are attached to the same quaternary carbon (C4). This arrangement avoids the typical axial vs. equatorial considerations for substituents on the oxane ring.

The primary conformational question revolves around the rotation of the C(ring)-C(carbonyl) bond. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to perform a potential energy surface scan by systematically rotating this bond. nih.govnih.gov This process identifies energy minima corresponding to stable conformers. It is anticipated that the most stable conformer would orient the bulky bromine atom to minimize steric clash with the oxane ring.

Illustrative Optimized Geometrical Parameters (DFT B3LYP/6-31G)* This table presents expected bond lengths and angles for a representative low-energy conformer. Actual values would require specific calculations.

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| C=O | ~ 1.21 | O=C-C(Br) | ~ 120.5 |

| C-Br | ~ 1.95 | C(ring)-C=O | ~ 119.8 |

| C(ring)-C(carbonyl) | ~ 1.52 | C-C-Br | ~ 111.0 |

| C(ring)-O(ring) | ~ 1.43 | C-O-C (in ring) | ~ 111.5 |

| C(ring)-C(methyl) | ~ 1.54 |

Analysis of Steric and Stereoelectronic Interactions within the Molecule

The molecule's conformation is governed by several key interactions:

Steric Hindrance: The primary steric interaction is between the voluminous bromine atom and the hydrogen atoms on the oxane ring. The preferred rotational conformation of the bromoacetyl group will be one that maximizes the distance between the bromine and the ring, thus reducing van der Waals repulsion.

Dipole-Dipole Interactions: The carbonyl group (C=O) possesses a significant dipole moment. Its orientation relative to the ether oxygen in the oxane ring will influence conformational stability. An anti-parallel arrangement of the C=O and C-O-C dipoles might be favored to reduce electrostatic repulsion.

Hyperconjugation: Stereoelectronic effects, such as hyperconjugation between the lone pairs of the ether oxygen and anti-bonding orbitals of adjacent C-C or C-H bonds, contribute to the stability of the chair conformation of the oxane ring.

Electronic Structure and Reactivity Descriptors

Understanding the electronic landscape of the molecule is crucial for predicting its chemical behavior. Computational methods provide powerful tools for visualizing electron distribution and identifying reactive centers.

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: For an α-bromo ketone, the HOMO is expected to have significant contributions from the non-bonding lone pair orbitals of the carbonyl oxygen and the bromine atom. This indicates that these sites are the most probable locations for electrophilic attack.

LUMO: The LUMO is anticipated to be an anti-bonding π* orbital (π*C=O) localized on the carbonyl group, with a significant coefficient on the carbonyl carbon. This makes the carbonyl carbon the primary site for nucleophilic attack. The presence of the electron-withdrawing bromine atom on the adjacent carbon further lowers the energy of the LUMO, enhancing the electrophilicity of the carbonyl carbon and the α-carbon. nih.gov

The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

Illustrative FMO Data (eV) This table provides typical energy values for α-bromo ketones. Specific values for the target molecule would require dedicated DFT calculations.

| Orbital | Energy (eV) | Description |

| HOMO | ~ -6.7 to -7.5 | Localized on C=O oxygen and Br lone pairs |

| LUMO | ~ -1.5 to -2.5 | Localized on the C=O π* system and C-Br σ* |

| HOMO-LUMO Gap | ~ 4.2 to 5.0 | Indicates moderate kinetic stability |

Electrostatic Potential Surface Mapping for Identifying Reactive Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. mdpi.comnih.gov It is invaluable for predicting how the molecule will interact with other chemical species. researchgate.netchemrxiv.orgmdpi.com

Negative Potential Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. For this compound, the most negative potential is expected to be concentrated around the carbonyl oxygen atom due to its lone pairs. researchgate.net

Positive Potential Regions (Blue): These electron-deficient areas are targets for nucleophiles. The most positive regions are typically found around the hydrogen atoms attached to the α-carbon and, most notably, the carbonyl carbon. The α-carbon itself is also electrophilic due to the inductive effect of both the carbonyl group and the bromine atom.

σ-hole: The bromine atom may exhibit a region of positive electrostatic potential on its outermost surface, opposite the C-Br bond, known as a "σ-hole". This positive cap makes the bromine atom a potential halogen bond donor, allowing it to interact with nucleophiles. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of reaction mechanisms, providing insights that are often difficult to obtain experimentally. For an α-bromo ketone, a key reaction is nucleophilic substitution at the α-carbon.

The reaction of this compound with a nucleophile (Nu⁻) would likely proceed via an Sₙ2 mechanism. DFT calculations can be used to model this entire pathway:

Reactant Complex: An initial complex where the nucleophile is associated with the α-bromo ketone is located.

Transition State (TS): The geometry and energy of the transition state are calculated. For an Sₙ2 reaction, this would involve the simultaneous formation of the Nu-C bond and the breaking of the C-Br bond, with the nucleophile attacking the α-carbon from the side opposite the bromine atom.

Product Complex: A complex of the newly formed product and the departing bromide ion is modeled.

Computational Elucidation of Reaction Mechanisms (e.g., nucleophilic attacks, rearrangements)

The reaction mechanisms of this compound, particularly its susceptibility to nucleophilic attack and potential for rearrangement, can be rigorously investigated using computational methods. Density Functional Theory (DFT) is a primary tool for elucidating these pathways. By modeling the interactions between the α-haloketone and various nucleophiles, researchers can map the potential energy surface of the reaction.

These calculations would typically identify the transition states and intermediates involved in reactions such as SN2 substitution at the α-carbon or addition to the carbonyl group. For example, in a nucleophilic attack, the trajectory of the incoming nucleophile, the breaking of the carbon-bromine bond, and any subsequent electronic rearrangements within the molecule would be modeled. The computational data would reveal whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving distinct intermediates.

Furthermore, computational models can predict the likelihood of molecular rearrangements, such as the Favorskii rearrangement, if a suitable base is present. These studies would involve calculating the stability of potential intermediates, like cyclopropanones, and the energy barriers for their formation and subsequent ring-opening.

Table 1: Hypothetical Reaction Mechanisms and Computational Approaches

| Reaction Type | Computational Method | Key Parameters to Determine |

| Nucleophilic Substitution (SN2) | DFT (e.g., B3LYP/6-31G*) | Transition state geometry, activation energy, reaction pathway |

| Carbonyl Addition | DFT, ab initio | Geometry of tetrahedral intermediate, energy of addition |

| Favorskii Rearrangement | DFT, MP2 | Stability of cyclopropanone (B1606653) intermediate, ring-opening barriers |

Energy Profiles and Kinetic Parameters for Key Transformations

A critical aspect of computational analysis is the generation of detailed energy profiles for the key transformations of this compound. These profiles chart the change in potential energy as the reaction progresses from reactants to products, passing through transition states and intermediates.

The activation energy (Ea) for each step, which is the energy difference between the reactants and the transition state, can be calculated. This parameter is crucial for determining the rate of a reaction. Lower activation energies correspond to faster reaction rates. By comparing the activation energies for competing reaction pathways, computational chemists can predict the major product of a reaction under given conditions.

Kinetic parameters, such as the rate constant (k), can be estimated using transition state theory in conjunction with the calculated activation energies. These theoretical predictions provide valuable insights into the reaction kinetics that can guide experimental work.

Table 2: Illustrative Energy Profile Data for a Hypothetical Nucleophilic Substitution

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Products | -5.8 |

Spectroscopic Property Prediction from Theoretical Models (e.g., vibrational frequencies for IR, chemical shifts for NMR for validation, not identification)

Theoretical models are powerful tools for predicting the spectroscopic properties of molecules like this compound. These predictions serve as a means to validate the computationally determined molecular structure and electronic environment by comparing them with experimental spectra.

Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies of a molecule. These frequencies correspond to the stretching and bending of chemical bonds and can be correlated with the peaks observed in an experimental IR spectrum. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other method-specific approximations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of atomic nuclei, such as ¹H and ¹³C, can also be predicted. These calculations involve determining the magnetic shielding around each nucleus, which is highly sensitive to the local electronic structure. By comparing the predicted chemical shifts to those obtained from an experimental NMR spectrum, the accuracy of the computed molecular geometry and electron distribution can be assessed.

Table 3: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR: C=O Stretch (cm⁻¹) | 1750 | 1735 |

| ¹H NMR: -CH₂Br (ppm) | 4.15 | 4.08 |

| ¹³C NMR: C=O (ppm) | 195.2 | 194.5 |

These theoretical predictions are invaluable for confirming the identity and purity of a synthesized compound and for providing a deeper understanding of its structural and electronic properties.

Applications of 2 Bromo 1 4 Methyloxan 4 Yl Ethanone in Complex Molecular Synthesis

Building Block for Heterocyclic Scaffolds

The dual functionality of α-bromoketones—an electrophilic carbonyl carbon and an electrophilic α-carbon—renders them ideal precursors for the synthesis of a diverse range of heterocyclic compounds. nih.gov By reacting with various nucleophiles, these substrates can readily undergo cyclization to form stable aromatic and non-aromatic ring systems.

The construction of five-membered heterocycles is a cornerstone of medicinal chemistry, as these rings are core components of numerous bioactive compounds. wisc.edu 2-bromo-1-(4-methyloxan-4-yl)ethanone is an excellent candidate for established synthetic routes to these scaffolds.

Furans: The Feist-Benary furan (B31954) synthesis is a classic method that involves the reaction of an α-haloketone with the enolate of a β-dicarbonyl compound. pharmaguideline.comresearchgate.net In a similar fashion, reacting this compound with various ketone enolates under basic conditions can lead to highly substituted furans. organic-chemistry.org

Pyrroles: The Hantzsch pyrrole (B145914) synthesis involves the reaction of an α-haloketone with a β-ketoester and ammonia (B1221849) or a primary amine. nih.govnumberanalytics.com This multicomponent reaction provides a direct route to substituted pyrroles. By employing this compound in this reaction, pyrroles featuring the 4-methyloxan-4-yl moiety can be synthesized, which may be of interest for creating novel chemical entities. nih.govnih.gov

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is arguably the most common application of α-bromoketones. It involves the condensation and cyclization of an α-bromoketone with a thioamide. researchgate.net This reaction is highly efficient and provides direct access to a wide range of 2,4-disubstituted thiazoles. For instance, the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone is a key step in creating thiazole-substituted hydrazones. researchgate.net

Imidazoles: Substituted imidazoles can be prepared by reacting α-bromoketones with amidines in a condensation reaction. The reaction proceeds by initial N-alkylation of the amidine followed by intramolecular cyclization and dehydration to furnish the imidazole (B134444) ring. Fused imidazole systems, such as imidazo[2,1-b]thiazoles, can also be synthesized from α-bromoketones. nih.gov

| Heterocycle | General Reaction Name | Reactants with α-Bromoketone | Resulting Scaffold |

|---|---|---|---|

| Furan | Feist-Benary Synthesis | β-Ketoester / β-Diketone | Substituted Furan |

| Pyrrole | Hantzsch Synthesis | β-Ketoester and Ammonia/Amine | Substituted Pyrrole |

| Thiazole | Hantzsch Synthesis | Thioamide | Substituted Thiazole |

| Imidazole | Debus-Radziszewski Synthesis Variant | Amidine | Substituted Imidazole |

Six-membered heterocyclic compounds form the backbone of a vast number of natural products and pharmaceuticals. numberanalytics.comfrontiersin.orgnih.gov The reactivity of this compound can be harnessed to construct these larger and more complex ring systems. This is typically achieved by reacting the α-bromoketone with substrates containing two nucleophilic sites, leading to a cascade of reactions that culminate in ring formation.

For example, condensation reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyran or pyridine (B92270) derivatives, depending on the specific reagents and conditions used. researchgate.net Similarly, fused heterocyclic systems are accessible. The reaction of α-bromoketones with aminothiazoles or other amino-substituted heterocycles can yield fused imidazole systems like imidazo[2,1-b]thiazoles. nih.gov These synthetic strategies highlight the potential of this compound to serve as a key starting material for generating novel, complex heterocyclic molecules with potential biological activity. frontiersin.org

Role in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is central to organic synthesis. The electrophilic nature of this compound at both the carbonyl carbon and the α-carbon allows it to participate in several crucial C-C bond-forming reactions.

While α-bromoketones are not the typical substrates for classic base-catalyzed Aldol or Knoevenagel condensations due to competing reactions like Favorskii rearrangement or simple nucleophilic substitution at the α-carbon, they can participate in related transformations. jackwestin.com The carbonyl group can act as an electrophile under specific conditions. For example, in the Claisen-Schmidt reaction, ketones can condense with aryl aldehydes. jackwestin.com

However, the primary role of α-bromoketones in condensation-type reactions is often as an electrophilic building block rather than as an enolate precursor. In the Feist-Benary furan synthesis, for instance, the reaction proceeds through a sequence that can be viewed as an initial substitution followed by an intramolecular aldol-type condensation and dehydration. researchgate.net

Organometallic reagents provide a powerful toolkit for forming carbon-carbon bonds with high precision. This compound is amenable to several such reactions.

Reformatsky Reaction: The classic Reformatsky reaction involves an α-haloester reacting with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. chemistnotes.comtestbook.combyjus.com This reaction has been successfully extended to α-haloketones. acs.orgnih.gov Treating this compound with zinc dust would generate a zinc enolate, a "Reformatsky reagent." This nucleophile can then add to aldehydes or ketones to yield β-hydroxy ketones. testbook.comnih.gov The use of other metals like samarium(II) iodide can promote this coupling with high diastereoselectivity. acs.orgnih.gov

Grignard Additions: Grignard reagents (R-MgX) are potent nucleophiles that readily add to the electrophilic carbon of a carbonyl group. leah4sci.commasterorganicchemistry.com The reaction of this compound with a Grignard reagent would primarily result in the addition to the ketone, forming a tertiary alcohol after acidic workup. masterorganicchemistry.comchemguide.co.uk It is crucial to perform this reaction at low temperatures to minimize side reactions, such as enolization or reaction at the C-Br bond.

| Reaction Type | Reagent | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Reformatsky-Type Reaction | Zinc (or SmI₂) + Aldehyde/Ketone | Zinc Enolate | β-Hydroxy Ketone |

| Grignard Addition | Grignard Reagent (R-MgX) | Magnesium Alkoxide | Tertiary Alcohol |

Precursor for Advanced Pharmaceutical Intermediates and Agrochemicals (focused on synthetic pathways)

The structural motifs accessible from α-bromoketones are frequently found in biologically active molecules, making compounds like this compound valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. researchgate.netresearchgate.net The ability to readily form substituted heterocycles and other complex structures is key to this utility.

For example, various α-bromoketone derivatives serve as precursors for a range of compounds. 2-bromo-1-(4-(substituted sulfonyl)piperazin-1-yl)ethanone is used as an intermediate for coupling with tetrazole-5-thiols to create potential antiproliferative agents. researchgate.net Ketone intermediates are also crucial in the synthesis of psychoactive substances like Bromo-DragonFLY, highlighting their role in constructing complex drug scaffolds. nih.gov Similarly, 2-bromo-1-(4-methoxyphenyl)ethanone is a well-established intermediate for thiazole derivatives with potential antibacterial and anti-inflammatory activity. researchgate.net The introduction of the unique 4-methyloxan-4-yl group offers a pathway to novel analogues of existing drugs, potentially leading to improved efficacy, selectivity, or pharmacokinetic properties.

| α-Bromoketone Precursor | Reaction Partner / Type | Resulting Scaffold/Intermediate | Potential Application Area |

|---|---|---|---|

| 2-bromo-1-(4-methoxyphenyl)ethanone researchgate.net | Thioamides (Hantzsch Synthesis) | Thiazoles | Anti-inflammatory, Antibacterial |

| 2-bromo-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone researchgate.net | 1H-tetrazole-5-thiols (S-alkylation) | Tetrazolyl-thio-ethanones | Antiproliferative |

| Various α-bromoketones nih.gov | Amines, Hydrazines, etc. | Pyrroles, Imidazoles, Pyrazoles | Antiviral, Antimicrobial, Anticancer |

| Benzodifuranyl propanone precursors nih.gov | (Multi-step synthesis) | Amphetamine Analogues (e.g., Bromo-DragonFLY) | Psychoactive Substances |

Based on a comprehensive review of scientific literature, there is currently no available research data specifically detailing the applications of This compound in complex molecular synthesis, including its use in stereocontrolled synthesis, asymmetric approaches with chiral auxiliaries, or diastereoselective reactions.

Therefore, it is not possible to generate an article with detailed research findings, data tables, and specific examples as requested in the prompt for this particular compound. The information required to fulfill the detailed outline provided does not appear to be present in the public domain of scientific research.

To provide a relevant and accurate response, it is crucial to rely on published, peer-reviewed data. Without such sources for "this compound," any discussion of its role in stereocontrolled synthesis would be purely speculative and would not meet the required standards of a professional, authoritative, and scientifically accurate article.

For an article on the applications of a bromo-ketone in stereocontrolled synthesis, it would be necessary to select a compound that has been documented in the chemical literature for these purposes.

Synthesis and Reactivity of Advanced Derivatives and Analogs of 2 Bromo 1 4 Methyloxan 4 Yl Ethanone

α-Substituted Ketone Analogs (e.g., chloro-, iodo- derivatives)

The synthesis of α-haloketones is a cornerstone of organic synthesis, providing versatile intermediates for a variety of transformations. mdpi.com The preparation of α-chloro- and α-iodo- analogs of 2-bromo-1-(4-methyloxan-4-yl)ethanone can be achieved through several established methods, starting from the parent ketone, 1-(4-methyloxan-4-yl)ethanone.

The α-chlorination can be accomplished using reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), often in the presence of a catalytic amount of acid. For instance, the reaction of the parent ketone with SO₂Cl₂ in an inert solvent like dichloromethane (B109758) would likely yield the desired 2-chloro-1-(4-methyloxan-4-yl)ethanone.

For the synthesis of the α-iodo derivative, a halogen exchange reaction from the more readily available this compound is a common and effective strategy. This can be achieved by treating the bromo-ketone with sodium iodide in a solvent such as acetone, a reaction often referred to as the Finkelstein reaction. Alternatively, direct iodination of the parent ketone can be carried out using iodine in the presence of a base or an oxidizing agent.

The reactivity of these α-halo ketones is expected to follow the established trend where the C-I bond is the most labile, followed by the C-Br bond, and then the C-Cl bond. This hierarchy in reactivity makes the iodo-derivative a highly reactive alkylating agent, while the chloro-derivative is more stable and selective in its reactions.

Table 1: Synthesis and Reactivity of α-Substituted Ketone Analogs

| Analog | Plausible Synthesizing Reagent | Expected Relative Reactivity |

|---|---|---|

| 2-chloro-1-(4-methyloxan-4-yl)ethanone | Sulfuryl chloride (SO₂Cl₂) | Low |

| This compound | N-bromosuccinimide (NBS) | Medium |

Oxane Ring Modifications

Introduction of Additional Substituents on the Tetrahydropyran (B127337) Ring

The introduction of additional substituents onto the tetrahydropyran (oxane) ring can significantly alter the steric and electronic properties of the molecule, leading to changes in its reactivity and potential biological activity. Starting from a suitable precursor, such as a functionalized tetrahydropyran, various substituents can be incorporated.

For example, the synthesis could begin with a substituted oxanone, which can then be converted to the desired α-bromo ketone. The introduction of alkyl or aryl groups at various positions on the ring can be achieved through standard alkylation or cross-coupling reactions on a precursor with appropriate functional groups. Hydroxyl or amino groups could also be introduced, which could then be further functionalized.

Synthesis of Spatially Constrained or Fused Oxane Systems

The creation of spatially constrained or fused oxane systems can lead to conformationally rigid molecules, which are of great interest in medicinal chemistry and materials science. One approach to synthesizing such systems is through intramolecular cyclization reactions. For instance, a precursor with a pendant reactive group on the oxane ring could be designed to undergo cyclization to form a bicyclic or spirocyclic system.

Another strategy involves starting with a pre-existing fused ring system and elaborating it to introduce the α-bromo ketone functionality. For example, a bicyclic lactone could be a potential starting material, which after a series of transformations can yield the target fused oxane system. The synthesis of various brominated lactones has been reported, which could serve as inspiration for such synthetic routes. nih.gov

Structure-Reactivity Relationship Studies of Analogs

Impact of Electronic and Steric Effects on Reaction Outcomes

The electronic and steric effects of substituents on the oxane ring and at the α-position of the ketone play a crucial role in determining the reaction outcomes. Electron-withdrawing groups on the oxane ring would be expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attack at this position. Conversely, electron-donating groups would have the opposite effect.

Steric hindrance around the reactive α-carbon and the carbonyl group can significantly influence the rate and regioselectivity of reactions. Bulky substituents on the oxane ring, particularly in close proximity to the ketone side chain, could hinder the approach of nucleophiles to the α-carbon, thereby slowing down substitution reactions. These steric effects have been studied in other systems and the principles can be applied here. rsc.org

Table 2: Predicted Impact of Substituents on Reactivity

| Substituent Position | Substituent Type | Predicted Effect on Nucleophilic Substitution at α-carbon |

|---|---|---|

| Oxane Ring | Electron-withdrawing | Increased rate |

| Oxane Ring | Electron-donating | Decreased rate |

| Oxane Ring | Bulky alkyl group | Decreased rate due to steric hindrance |

Mechanistic Deviations in Substituted Derivatives

The introduction of certain functional groups on the oxane ring could lead to mechanistic deviations from the typical reactions of α-bromo ketones. For example, a hydroxyl or amino group at a suitable position could participate in intramolecular reactions, leading to the formation of cyclic products instead of the expected intermolecular substitution products.

Furthermore, significant changes in the steric environment around the reactive centers could favor alternative reaction pathways. For instance, in cases of severe steric hindrance at the α-carbon, elimination reactions might become more favorable over substitution reactions when the molecule is treated with a base. The nature of the solvent and the nucleophile/base will also play a critical role in dictating the reaction pathway.

Advanced Analytical Methodologies for Mechanistic and Structural Elucidation of 2 Bromo 1 4 Methyloxan 4 Yl Ethanone and Its Reaction Intermediates

Spectroscopic Probes for In Situ Reaction Monitoring (e.g., Real-time IR, Raman)

In situ spectroscopic techniques, such as real-time Infrared (IR) and Raman spectroscopy, are powerful tools for monitoring chemical reactions as they occur. These methods allow for the direct observation of the formation of products and the disappearance of reactants, as well as the detection of transient intermediates. This real-time data is essential for understanding reaction kinetics and optimizing process conditions. For instance, the C-Br stretching vibration and the carbonyl (C=O) group of a bromo-ketone would exhibit characteristic absorption bands in the IR and Raman spectra, which could be monitored to track the progress of a reaction. However, no such studies have been reported for 2-bromo-1-(4-methyloxan-4-yl)ethanone.

High-Resolution Mass Spectrometry for Pathway Analysis (e.g., identifying transient species)

High-resolution mass spectrometry (HRMS) is instrumental in elucidating reaction pathways by enabling the precise identification of reactants, products, and short-lived intermediates. The high accuracy of mass measurements allows for the determination of elemental compositions, which is critical for distinguishing between species with similar nominal masses. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with HRMS can be used to analyze reaction mixtures and provide a detailed snapshot of the species present at any given time. This level of analysis has not been applied to reactions involving this compound in any published research.

Dynamic NMR Studies for Conformational Dynamics and Exchange Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Dynamic NMR (DNMR) studies, in particular, provide information on the conformational dynamics and exchange processes within a molecule. By analyzing NMR spectra at various temperatures, it is possible to determine the energy barriers for processes such as ring-flipping in the oxane ring or rotation around single bonds. Such studies would be crucial for understanding the three-dimensional structure and flexibility of this compound and how these factors influence its reactivity. At present, no DNMR data for this compound is available.

X-ray Crystallography for Detailed Solid-State Structural Analysis and Intermolecular Interactions

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. For a compound like this compound, a crystal structure would reveal the precise conformation of the methyloxane ring and the orientation of the bromoacetyl group. This information is invaluable for understanding how the molecule packs in the solid state and for rationalizing its physical properties. While crystal structures for analogous compounds like 2-bromo-1-(4-methoxyphenyl)ethanone exist, providing insights into the behavior of similar functional groups, no crystallographic data has been reported for this compound itself.

Emerging Research Directions and Future Perspectives for 2 Bromo 1 4 Methyloxan 4 Yl Ethanone

Integration in Flow Chemistry and Microreactor Systems

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. beilstein-journals.org For a reactive intermediate like 2-bromo-1-(4-methyloxan-4-yl)ethanone, flow chemistry presents a particularly compelling platform. The precise control over reaction parameters such as temperature, pressure, and residence time in microreactors can enable the safe handling of potentially hazardous reagents and intermediates. beilstein-journals.orgbeilstein-journals.org

Table 1: Potential Advantages of Flow Chemistry for this compound Chemistry

| Feature | Benefit in the Context of this compound |

| Enhanced Safety | Minimized handling of lachrymatory and reactive α-bromoketones. |

| Precise Control | Improved selectivity and yield in nucleophilic substitution reactions. |

| Rapid Optimization | High-throughput screening of reaction conditions (catalyst, solvent, temperature). |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. |

Photoredox Catalysis and Electrosynthesis Applications for Haloketone Transformations

Photoredox catalysis and electrosynthesis have emerged as powerful tools for organic synthesis, offering green and efficient alternatives to traditional methods. beilstein-journals.org These techniques rely on the generation of radical intermediates under mild conditions, enabling a wide range of chemical transformations. For this compound, these methods could be employed for various C-C and C-heteroatom bond-forming reactions.

Under photoredox catalysis, visible light is used to excite a photocatalyst, which can then engage in single-electron transfer (SET) with the α-bromoketone. This would generate a reactive α-keto radical that can participate in additions to alkenes, alkynes, or arenes. Similarly, electrosynthesis can be used to achieve the controlled reduction or oxidation of the substrate, providing an alternative pathway to the same reactive intermediates without the need for chemical redox agents.

Future work in this area could involve the development of novel catalytic systems tailored for the specific electronic properties of this compound, enabling highly selective and efficient transformations.

Sustainable and Environmentally Benign Reaction Development

The principles of green chemistry are increasingly guiding the development of new synthetic methods. nih.gov For this compound, this translates to the exploration of reactions that minimize waste, use less hazardous reagents, and are conducted in environmentally friendly solvents.

Key areas of focus for sustainable reaction development include:

Catalytic Reactions: The use of catalytic amounts of reagents instead of stoichiometric ones is a cornerstone of green chemistry. This could involve the development of novel organocatalysts or transition-metal catalysts for the transformation of this compound.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is crucial. This can be achieved through addition reactions or tandem processes.

Benign Solvents: The replacement of volatile and toxic organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents is a critical aspect of sustainable chemistry.

Research in this direction would not only enhance the environmental profile of processes involving this compound but could also lead to more cost-effective and efficient synthetic routes.

Computational Design of Novel Catalysts and Reaction Pathways

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. In the context of this compound, computational methods can be employed to: